

# Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1H-Pyrrole-3-carbonitrile

Cat. No.: B1296708

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1H-Pyrrole-3-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

## Chemical Structure and Properties

IUPAC Name: **1H-pyrrole-3-carbonitrile** Molecular Formula: C<sub>5</sub>H<sub>4</sub>N<sub>2</sub> Molecular Weight: 92.10 g/mol CAS Number: 7126-38-7[1]

## Spectroscopic Data

A summary of the anticipated spectroscopic data for **1H-Pyrrole-3-carbonitrile** is presented below. These values are predicted based on the analysis of related structures and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2][3][4] The expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1H-Pyrrole-3-carbonitrile** in a deuterated solvent such as CDCl<sub>3</sub> are summarized in the tables below.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

| Proton   | Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Coupling Constant (J, Hz) |
|----------|----------------------------------|---------------|---------------------------|
| H1 (N-H) | 8.0 - 9.0                        | Broad Singlet | -                         |
| H2       | ~7.0                             | Triplet       | ~2.5                      |
| H4       | ~6.8                             | Triplet       | ~2.5                      |
| H5       | ~6.3                             | Triplet       | ~2.5                      |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

| Carbon | Chemical Shift ( $\delta$ , ppm) |
|--------|----------------------------------|
| C2     | ~120                             |
| C3     | ~100                             |
| C4     | ~118                             |
| C5     | ~110                             |
| CN     | ~115                             |

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.<sup>[5]</sup> The characteristic IR absorption bands for **1H-Pyrrole-3-carbonitrile** are listed below.

Table 3: Predicted IR Spectral Data for **1H-Pyrrole-3-carbonitrile**

| Functional Group       | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|------------------------|--------------------------------|---------------|
| N-H Stretch            | 3300 - 3500                    | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100                    | Medium        |
| C≡N Stretch (nitrile)  | 2220 - 2260                    | Strong        |
| C=C Stretch (aromatic) | 1400 - 1600                    | Medium        |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.<sup>[6][7]</sup> For **1H-Pyrrole-3-carbonitrile**, the molecular ion peak (M<sup>+</sup>) is expected at m/z 92.

Table 4: Predicted Mass Spectrometry Fragmentation for **1H-Pyrrole-3-carbonitrile**

| m/z | Fragment   |
|-----|--|
| 92  | [C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup> (Molecular Ion) |
| 65  | [M - HCN] <sup>+</sup>   |
| 39  | [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>                                |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.<sup>[8][9]</sup> **1H-Pyrrole-3-carbonitrile** is expected to exhibit absorption maxima characteristic of a substituted pyrrole ring.

Table 5: Predicted UV-Vis Spectral Data for **1H-Pyrrole-3-carbonitrile** in Methanol

| Transition | λ <sub>max</sub> (nm) |
|------------|-----------------------|
| π → π      | ~210                  |
| π → π      | ~260                  |

## Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate spectroscopic data.

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve 5-10 mg of purified **1H-Pyrrole-3-carbonitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).<sup>[2]</sup>
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Transfer the solution to a clean 5 mm NMR tube.

#### Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16

#### Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer Frequency: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

## FT-IR Spectroscopy

Sample Preparation (Thin Film Method):[\[10\]](#)

- Dissolve a small amount (2-5 mg) of **1H-Pyrrole-3-carbonitrile** in a volatile solvent (e.g., dichloromethane or acetone).[\[11\]](#)
- Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrument Parameters:

- Scan Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

## Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[12\]](#)
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent or a mixture of solvents compatible with the mass spectrometer.[\[12\]](#)

Instrument Parameters (ESI-MS):

- Ionization Mode: Positive or negative, depending on the desired information.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.

- Drying Gas Temperature: 200-350 °C
- Mass Range: m/z 50-500

## UV-Vis Spectroscopy

### Sample Preparation:

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a UV-grade solvent (e.g., methanol or ethanol).
- Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- Use a quartz cuvette with a 1 cm path length.
- Use the same solvent as a blank for baseline correction.[\[13\]](#)

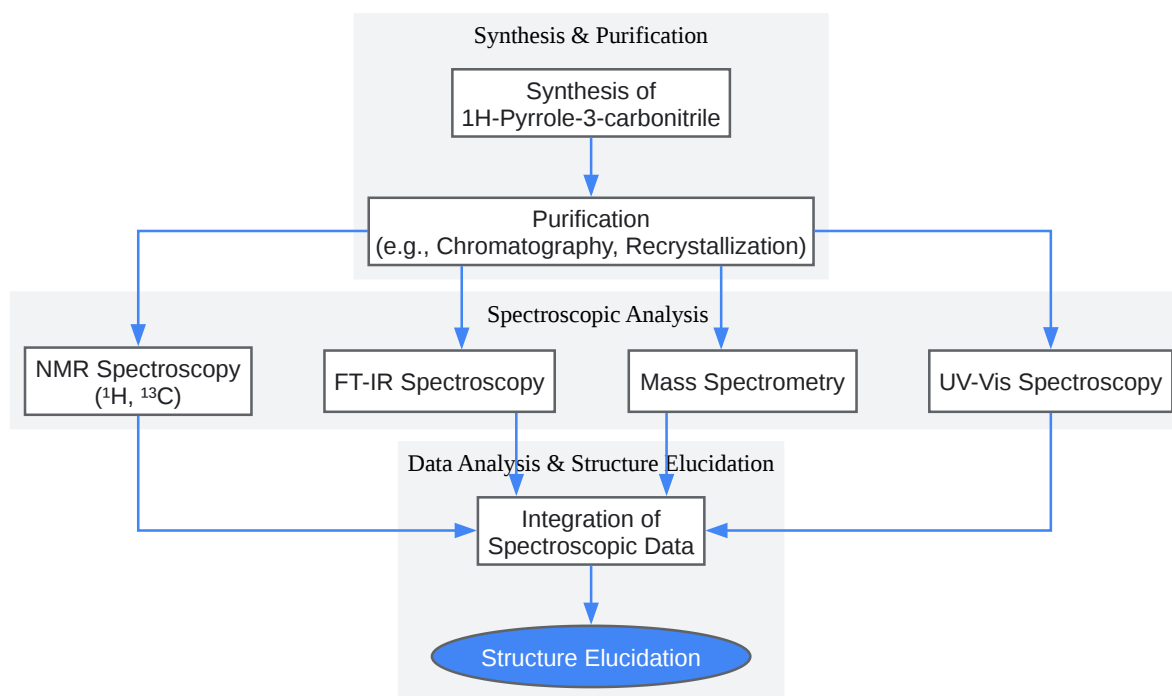
### Instrument Parameters:

- Wavelength Range: 200 - 400 nm
- Scan Speed: Medium
- Data Interval: 1 nm

## Visualizations

### General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as **1H-Pyrrole-3-carbonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1H-Pyrrole-3-carbonitrile**.

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